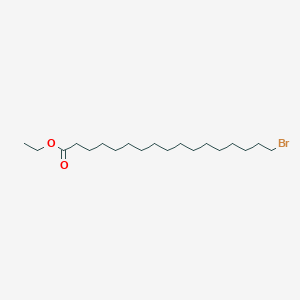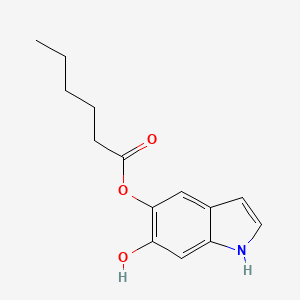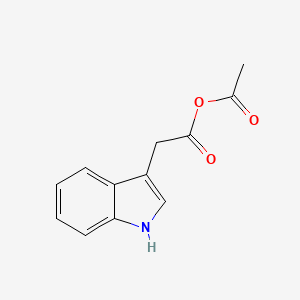
2-(1H-Indol-3-yl)acetic acetic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-yl)acetic acetic anhydride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetic acetic anhydride typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(1H-Indol-3-yl)acetic acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
科学研究应用
2-(1H-Indol-3-yl)acetic acetic anhydride has numerous applications in scientific research:
作用机制
The mechanism of action of 2-(1H-Indol-3-yl)acetic acetic anhydride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-ethanol: Studied for its potential therapeutic applications.
Uniqueness: 2-(1H-Indol-3-yl)acetic acetic anhydride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
acetyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-12(15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
InChI 键 |
GPLFNOQEDQNEHP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(=O)CC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




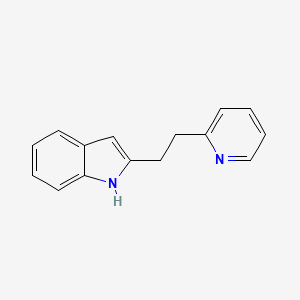
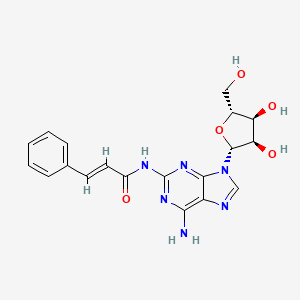
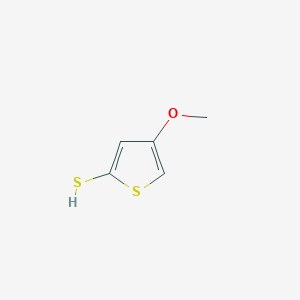
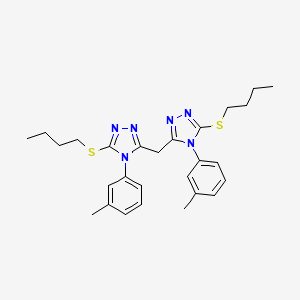
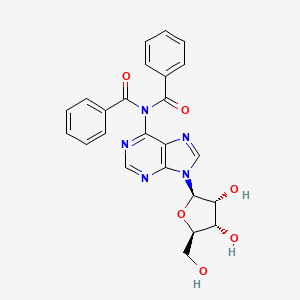
![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
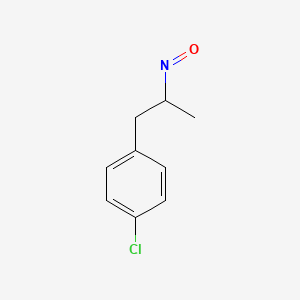
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
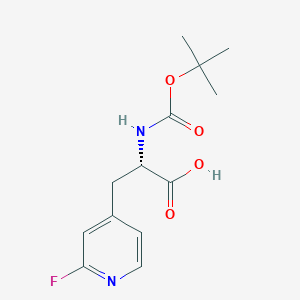
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
